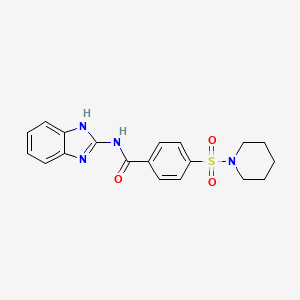
N-(1H-benzimidazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1H-benzimidazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, anticancer, and antihypertensive properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzimidazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing 1,2-phenylenediamine with an appropriate aldehyde under acidic conditions.
Introduction of Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions involving piperidine and a suitable halogenated benzimidazole derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysts: Using catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to improve solubility and reaction efficiency.
Temperature Control: Maintaining optimal temperatures to ensure complete reactions.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1H-benzimidazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or piperidine rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, dimethyl sulfoxide (DMSO), acetonitrile.
Catalysts: Copper catalysts for certain substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the benzimidazole or piperidine rings.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted benzimidazole or piperidine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
N-(1H-benzimidazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-(1H-benzimidazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(1H-benzimidazol-2-yl)-1H-pyrazol-4-ylbenzamide
- N-(1H-benzimidazol-2-yl)methyl-2-substituted-3H-benzimidazol-5-amine
Uniqueness
N-(1H-benzimidazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide is unique due to its combination of a benzimidazole ring with a piperidine ring and a sulfonylbenzamide group. This unique structure may confer distinct biological activities and chemical properties compared to other benzimidazole derivatives .
Eigenschaften
IUPAC Name |
N-(1H-benzimidazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c24-18(22-19-20-16-6-2-3-7-17(16)21-19)14-8-10-15(11-9-14)27(25,26)23-12-4-1-5-13-23/h2-3,6-11H,1,4-5,12-13H2,(H2,20,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBLAPYTAVNEAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
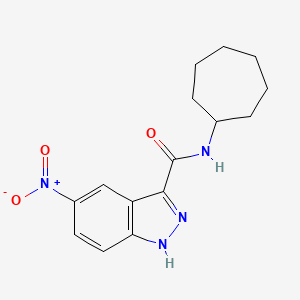
![2-[[4-(2-methoxyethoxy)phenyl]sulfonyl-methylamino]-N-methylacetamide](/img/structure/B6621722.png)
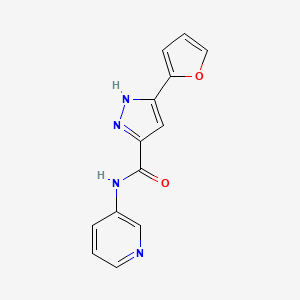
![Ethyl 2-[3-[2-(4-acetamidoanilino)-2-oxoethyl]-4-oxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B6621737.png)
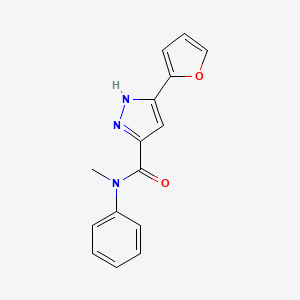
![(2,8-dimethyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indol-5-yl)-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone](/img/structure/B6621756.png)
![9-oxo-N-[3-(propanoylamino)phenyl]-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B6621766.png)
![5-[3-(4-acetyl-N-methyl-2-nitroanilino)propyl]-3-amino-1H-pyrazole-4-carbonitrile](/img/structure/B6621772.png)
![[2-[1-(Furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 3-hydroxyadamantane-1-carboxylate](/img/structure/B6621788.png)
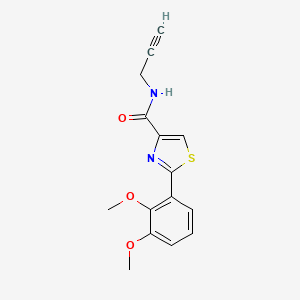
![5-chloro-4-[4-(3-methoxybenzoyl)piperazin-1-yl]-1H-pyridazin-6-one](/img/structure/B6621814.png)
![[2-[(5-Cyclopropyl-2-phenylpyrazol-3-yl)amino]-2-oxoethyl] 1-methylpyrazole-4-carboxylate](/img/structure/B6621818.png)
![N-[1-(5-chlorothiophen-2-yl)ethyl]-2,3-dimethylbenzamide](/img/structure/B6621825.png)
![2-[methyl(pyridin-3-ylsulfonyl)amino]-N-(1-thiophen-2-ylethyl)acetamide](/img/structure/B6621833.png)
